4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol, also known by its IUPAC name (E)-4-(1-benzylpiperidin-4-ylidene)but-2-en-1-ol, is a compound with the molecular formula and a molecular weight of approximately 243.35 g/mol. It is classified as an organic compound and falls under the category of piperidine derivatives. The compound is characterized by its unique structure, which includes a piperidine ring attached to a benzyl group and a butenol moiety.
The synthesis of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol typically involves the condensation of benzylpiperidine with an appropriate aldehyde or ketone to form the corresponding imine, followed by reduction to yield the alcohol.
Technical Details:
The molecular structure of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol features:
The compound's structural representation can be described using the SMILES notation: OC/C=C/C=C1CCN(CC2=CC=CC=C2)CC1, which highlights its functional groups and connectivity .
4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol can participate in various chemical reactions due to its functional groups:
Technical Details: These reactions are typically conducted under controlled conditions, often requiring catalysts or specific solvents to facilitate the desired transformations.
The mechanism of action for 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol may involve interactions with biological targets, particularly in pharmacological contexts.
The compound may act as a ligand for certain receptors, influencing neurotransmitter activity due to its structural similarity to other biologically active piperidine derivatives. This interaction can modulate various physiological processes, although specific data on its mechanism remains limited.
Further research is necessary to elucidate the precise pathways and biological effects associated with this compound.
Relevant data should be obtained from experimental studies for precise values.
4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol has potential applications in various scientific fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: